1-(2-methyl-1H-indol-3-yl)-2-((4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl)ethanone
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Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-((4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl)ethanone, also known by its systematic name, is a complex organic compound with a fascinating structure. Let’s break it down:
Indole Ring: The indole moiety (1H-indol-3-yl) is a bicyclic aromatic ring system containing a pyrrole ring fused to a benzene ring. It imparts biological activity to many natural products and pharmaceuticals.
Thiadiazole Ring: The thiadiazole ring (4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) is a five-membered heterocycle containing sulfur and nitrogen atoms. It’s known for its diverse pharmacological properties.
Ketone Group: The carbonyl group (C=O) at the end of the molecule is characteristic of a ketone.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:
-
Heterocyclization Approach
- Start with 2-methylindole and react it with phenyl isothiocyanate to form the thiourea derivative.
- Cyclize the thiourea derivative with thionyl chloride to obtain the thiadiazole ring.
- Finally, oxidize the resulting compound to introduce the ketone group.
-
Multicomponent Reaction
- Employ a multicomponent reaction involving indole, phenyl isothiocyanate, and an aldehyde or ketone.
- This one-pot reaction forms the desired compound directly.
Industrial Production
While not widely produced industrially, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
1-(2-methyl-1H-indol-3-yl)-2-((4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl)ethanone participates in various chemical reactions:
Oxidation: The ketone group can undergo oxidation reactions.
Substitution: The thiadiazole ring may undergo nucleophilic substitution reactions.
Reduction: Reduction of the ketone group is possible.
Common reagents include oxidizing agents (such as potassium permanganate), nucleophiles (like amines), and reducing agents (such as sodium borohydride).
Major products depend on reaction conditions and substituents. For example, reduction yields the corresponding alcohol.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Explored for its optical and electronic properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While unique, it shares features with related compounds like indoles, thiadiazoles, and ketones. Notable similar compounds include 2-methylindole and 1,3,4-thiadiazol-2-thione.
Properties
Molecular Formula |
C19H15N3OS3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H15N3OS3/c1-12-17(14-9-5-6-10-15(14)20-12)16(23)11-25-18-21-22(19(24)26-18)13-7-3-2-4-8-13/h2-10,20H,11H2,1H3 |
InChI Key |
POOYMBKHHWNHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN(C(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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